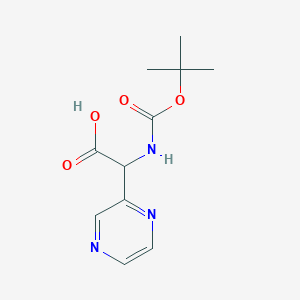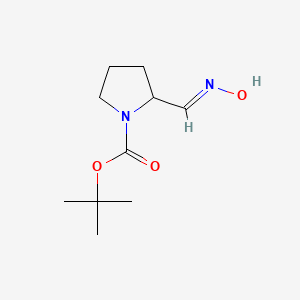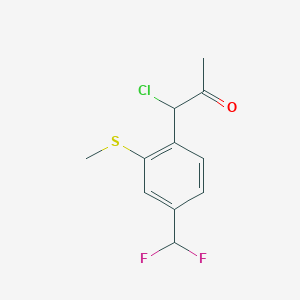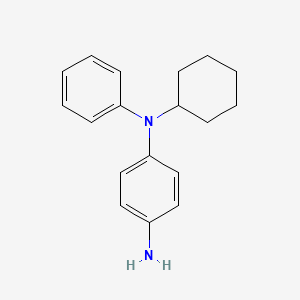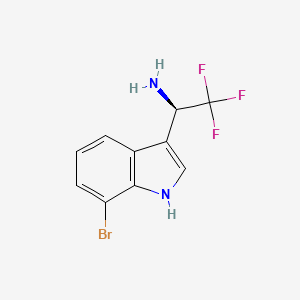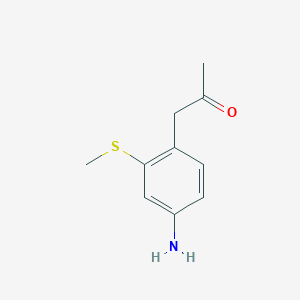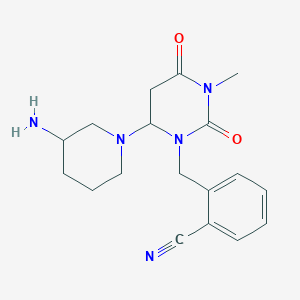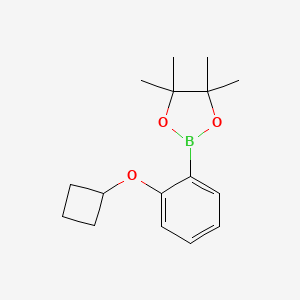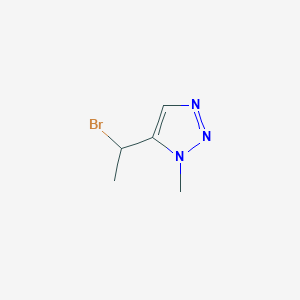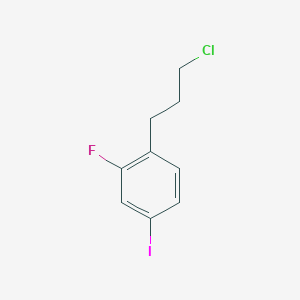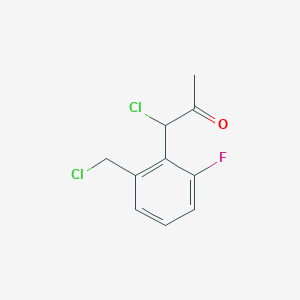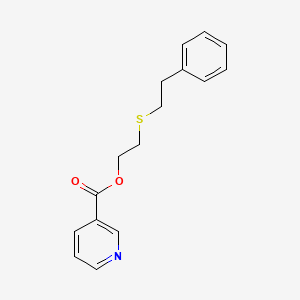
2-(Phenethylthio)ethyl nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenethylthio)ethyl nicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a phenethylthio group attached to an ethyl nicotinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylthio)ethyl nicotinate typically involves the esterification of nicotinic acid with 2-(phenethylthio)ethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or chromatography techniques.
化学反応の分析
Types of Reactions
2-(Phenethylthio)ethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in nicotinate can be reduced to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
2-(Phenethylthio)ethyl nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Phenethylthio)ethyl nicotinate involves its interaction with specific molecular targets and pathways. The phenethylthio group may interact with cellular receptors or enzymes, modulating their activity. The nicotinate moiety can influence metabolic pathways, particularly those involving nicotinic acid receptors. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities.
類似化合物との比較
Similar Compounds
- Ethyl nicotinate
- Methyl nicotinate
- Phenethyl nicotinate
Comparison
2-(Phenethylthio)ethyl nicotinate is unique due to the presence of the phenethylthio group, which imparts distinct chemical and biological properties. Compared to ethyl nicotinate and methyl nicotinate, it may exhibit enhanced biological activities due to the additional functional group. Phenethyl nicotinate, on the other hand, lacks the ethyl linkage, which can affect its reactivity and interactions with biological targets.
特性
CAS番号 |
101952-70-9 |
|---|---|
分子式 |
C16H17NO2S |
分子量 |
287.4 g/mol |
IUPAC名 |
2-(2-phenylethylsulfanyl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO2S/c18-16(15-7-4-9-17-13-15)19-10-12-20-11-8-14-5-2-1-3-6-14/h1-7,9,13H,8,10-12H2 |
InChIキー |
AKFDAYXHDDOXQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCSCCOC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


